molecular formula C13H18N4O B6645638 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol

Cat. No.: B6645638
M. Wt: 246.31 g/mol
InChI Key: ASLLWHHZYLZADS-UHFFFAOYSA-N
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Description

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol is a complex organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

The synthesis of 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol typically involves a multi-step process. One common method starts with the preparation of pyrazole-3-carboxylic acid derivatives, which are then subjected to amide formation, followed by pyrazine ring closure, hydrolysis, and dehydration . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol can undergo various chemical reactions, including:

Scientific Research Applications

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .

Comparison with Similar Compounds

2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol can be compared with other pyrazolopyrazine derivatives, such as:

Properties

IUPAC Name

2-[1-[[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-8-11-12(14-5-6-17(11)16-10)15-9-13(2-3-13)4-7-18/h5-6,8,18H,2-4,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLWHHZYLZADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NCC3(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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